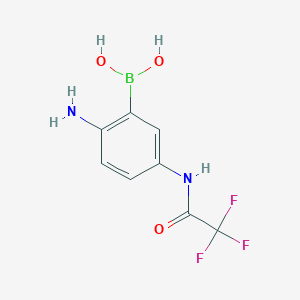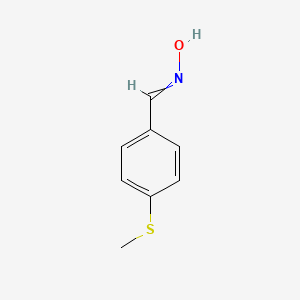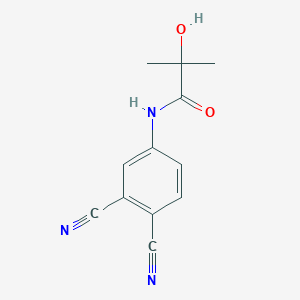
2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound features a boronic acid group, an amino group, and a trifluoroacetamido group attached to a phenyl ring, making it a versatile reagent in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid typically involves the following steps:
Formation of the Trifluoroacetamido Group: The starting material, 2-amino-5-bromophenylboronic acid, is reacted with trifluoroacetic anhydride in the presence of a base such as triethylamine to form the trifluoroacetamido group.
Amination: The intermediate product is then subjected to amination reactions to introduce the amino group at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The trifluoroacetamido group can be reduced under specific conditions to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: The compound is explored for its potential in enzyme inhibition studies, particularly those involving proteases.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and diabetes.
Industry: The compound is used in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism by which 2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid exerts its effects involves the interaction of its boronic acid group with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain serine or threonine residues in their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the amino and trifluoroacetamido groups, making it less versatile in certain applications.
3-(2,2,2-Trifluoroacetamido)phenylboronic acid: Similar structure but lacks the amino group, which may limit its reactivity in some contexts.
2-Amino-5-bromophenylboronic acid: Precursor in the synthesis of the target compound, lacks the trifluoroacetamido group.
Uniqueness
2-Amino-5-(2,2,2-trifluoroacetamido)phenylboronic acid is unique due to the presence of both the amino and trifluoroacetamido groups, which enhance its reactivity and versatility in various chemical reactions and applications. The trifluoroacetamido group imparts additional stability and electronic properties, making it a valuable compound in advanced research and industrial applications.
Propriétés
Formule moléculaire |
C8H8BF3N2O3 |
|---|---|
Poids moléculaire |
247.97 g/mol |
Nom IUPAC |
[2-amino-5-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C8H8BF3N2O3/c10-8(11,12)7(15)14-4-1-2-6(13)5(3-4)9(16)17/h1-3,16-17H,13H2,(H,14,15) |
Clé InChI |
CDKKYJROTZIBLR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)NC(=O)C(F)(F)F)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)




![2-[(2-Hydroxyethyl)methylamino]-1-phenyl-1-propanone](/img/structure/B13406576.png)
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13406583.png)




